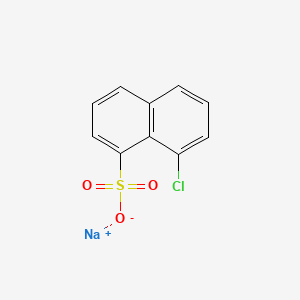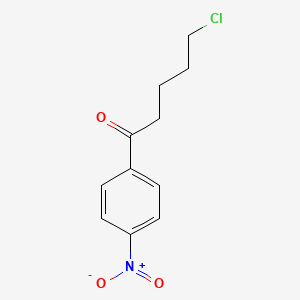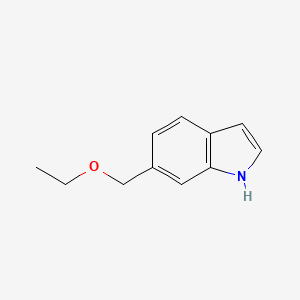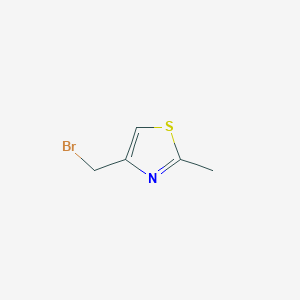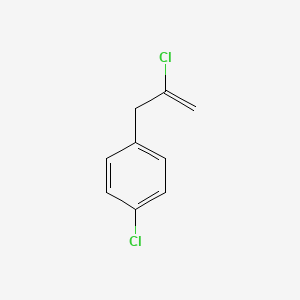
2-Chloro-3-(4-chlorophenyl)-1-propene
説明
2-Chloro-3-(4-chlorophenyl)-1-propene, also known as 4-chloro-3-chloropropene, is a synthetic organic compound with a wide range of applications in the scientific research community. It is a colorless, volatile liquid with a pungent odor and a boiling point of 77°C. It is used as a reagent in organic synthesis and has been studied for its potential as a novel drug.
科学的研究の応用
Catalyst and Polymerization Studies
Research in catalyst development and polymerization processes often involves compounds with chlorophenyl groups and propene structures. For instance, studies on catalyst-transfer polycondensation mechanisms explore the polymerization of thiophenes, highlighting the role of nickel catalysts in forming well-defined polymers with controlled molecular weights (Miyakoshi, Yokoyama, & Yokozawa, 2005). Another study investigates the selective oxidative dehydrogenation of propane to propene using boron nitride catalysts, demonstrating the potential of non-traditional materials in selective catalysis for valuable chemical production (Grant et al., 2016).
Organic Synthesis and Functional Materials
In organic synthesis, the manipulation of chlorophenyl-containing compounds for the synthesis of complex structures is a common theme. For example, the Friedel-Crafts type reactions of chlorothiophenes with active aromatic compounds have been explored for producing arylthiophenes, which are important intermediates in the synthesis of various functional materials (Sone, Yokoyama, Okuyama, & Sato, 1986).
Advanced Material Applications
The development of advanced materials, such as hyperbranched polymers with aggregation-induced emission properties, demonstrates the utility of chlorophenyl and propenyl groups in creating novel photonic and electronic materials. These materials exhibit unique properties such as fluorescence photopatterning, optical limiting, and explosive detection, showcasing their potential in various high-tech applications (Hu et al., 2012).
Catalysis and Mechanistic Insights
Studies on olefin metathesis and polymerization catalysis provide insights into the mechanisms of propene formation and the role of specific catalysts in these processes. For example, the mechanisms of dioxin formation from the high-temperature oxidation of chlorophenols elucidate the complex pathways involved in environmental pollutants' formation and breakdown (Evans & Dellinger, 2005).
特性
IUPAC Name |
1-chloro-4-(2-chloroprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWBFROBBQCJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641114 | |
| Record name | 1-Chloro-4-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-chlorophenyl)-1-propene | |
CAS RN |
731772-09-1 | |
| Record name | 1-Chloro-4-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1612975.png)


![6-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1612979.png)
